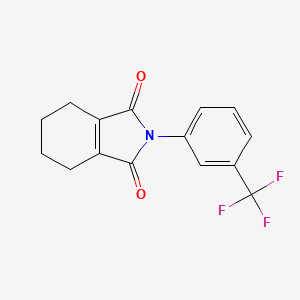
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a unique structure combining an isoindole core with a tetrahydroisoindole moiety and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine.
Introduction of the Tetrahydroisoindole Moiety: This step often involves hydrogenation reactions to reduce the isoindole core to a tetrahydroisoindole.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene is introduced to the tetrahydroisoindole core.
Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the tetrahydroisoindole moiety, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is unique due to its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents, leading to varied reactivity and applications.
Tetrahydroisoindole derivatives:
This compound’s unique combination of structural features makes it a valuable subject for ongoing research and development.
Properties
CAS No. |
39985-65-4 |
|---|---|
Molecular Formula |
C15H12F3NO2 |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h3-5,8H,1-2,6-7H2 |
InChI Key |
ONJIPKRTWPLYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















